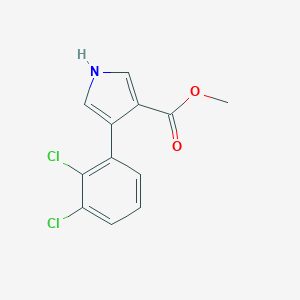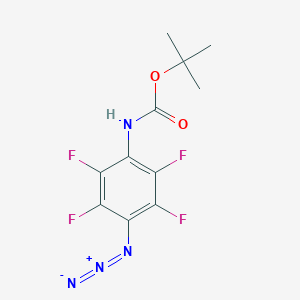
4-(N-Tert-butoxycarbonylamino)tétrafluorophénylazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide involves several steps, starting from the appropriate 3,5-difluoroaniline derivatives. By reacting these derivatives with butyllithium followed by methyl chloroformate, compounds like methyl 2,6-difluoro-4-(pivaloylamino)benzoate and 4-(tert-butoxycarbonylamino)-analogue have been synthesized. These reactions showcase the regiocontrol of metallation directed by fluorine rather than by the amide substituent, highlighting the impact of fluorine atoms on directing synthetic pathways (Thornton & Jarman, 1990).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-[N-tert-butylaminoxyl]-2,3,5,6-tetrafluorophenyl)pyrrole, has been characterized by X-ray crystallography. These analyses reveal strong twisting of the nitroxide group and dyad π-stacking, probably assisted by fluoroarene/pyrrole interactions. Such structural insights are crucial for understanding the stability and reactivity of fluorinated compounds (Delen & Lahti, 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide and its analogues often focus on functional group transformations and the introduction of protective groups. For example, copper(II) tetrafluoroborate has been used as a highly efficient catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions, demonstrating the compound's versatility in synthetic chemistry (Chankeshwara & Chakraborti, 2006).
Physical Properties Analysis
The physical properties of related fluorinated compounds, including their crystallinity, melting points, and solubility, play a significant role in their applicability in various fields. For instance, the polymerization of N-tert-butylaziridine shows quantitative conversion with high steric hindrance due to the tert-butyl group, leading to high crystallinity in the polymerized product (Bossaer & Goethals, 1977).
Applications De Recherche Scientifique
Synthèse de dipeptides
Le composé est utilisé dans la synthèse de dipeptides. Il est dérivé d'acides aminés protégés par tert-butyloxycarbonyle (Boc-AAILs) disponibles dans le commerce. Ces AAILs protégés sont utilisés comme matières de départ dans la synthèse de dipeptides avec des réactifs de couplage couramment utilisés .
Recherche en protéomique
« 4-(N-Tert-butoxycarbonylamino)tétrafluorophénylazide » est utilisé dans la recherche en protéomique. C'est un produit qui est utilisé à des fins de recherche .
Synthèse de liquides ioniques à température ambiante
Ce composé est utilisé dans la synthèse de liquides ioniques à température ambiante dérivés d'acides aminés protégés par tert-butyloxycarbonyle (Boc-AAILs) disponibles dans le commerce. Ces liquides ioniques ont été largement utilisés dans la synthèse de peptides .
Synthèse organique
Le composé est utilisé dans la synthèse organique. Il est utilisé comme réactifs et milieux réactionnels efficaces en synthèse organique lorsque leur chaîne latérale réactive et leur N-terminus sont protégés chimiquement .
Préparation de colorants à base de monoimide de pérylène
La N-Boc-p-phénylènediamine, qui peut être dérivée de ce composé, est utilisée pour préparer des colorants à base de monoimide de pérylène. Ces colorants sont utilisés dans les applications de cellules solaires sensibilisées par colorant .
Synthèse de structures organiques covalentes
La N-Boc-p-phénylènediamine, qui peut être dérivée de ce composé, est utilisée pour synthétiser des structures organiques covalentes. Ces structures sont utilisées comme membranes d'échange de protons pour les applications de piles à combustible à hydrogène .
Mécanisme D'action
Target of Action
It is described as aprotected photoaffinity reagent . Photoaffinity reagents are typically used in biological studies to identify and characterize protein targets. They work by forming covalent bonds with their targets when exposed to UV light.
Mode of Action
As a photoaffinity reagent, 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide likely interacts with its targets through a process called photo-cross-linking . Upon exposure to UV light, the compound forms a covalent bond with the target protein. This allows for the identification and characterization of the protein target.
Biochemical Pathways
Given its role as a photoaffinity reagent, it’s likely used to study various biochemical pathways by identifying key proteins within those pathways .
Result of Action
The molecular and cellular effects of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide’s action would depend on the specific protein targets it interacts with. As a photoaffinity reagent, its primary use is likely in the identification and characterization of these targets .
Action Environment
The action, efficacy, and stability of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide can be influenced by various environmental factors. For instance, UV light is necessary for the compound to form covalent bonds with its targets
Propriétés
IUPAC Name |
tert-butyl N-(4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N4O2/c1-11(2,3)21-10(20)17-8-4(12)6(14)9(18-19-16)7(15)5(8)13/h1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSSUUXMVEFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441561 | |
| Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294187-76-1 | |
| Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



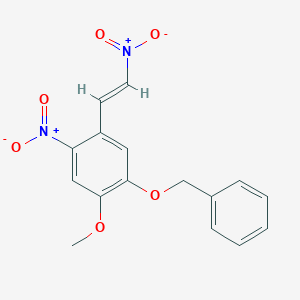
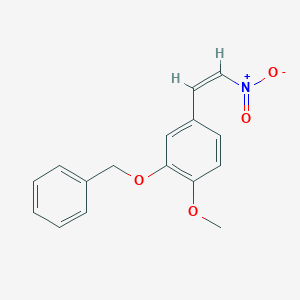


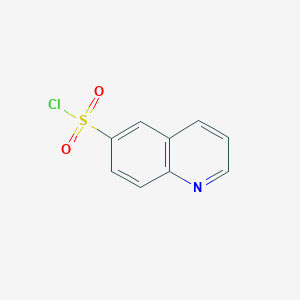
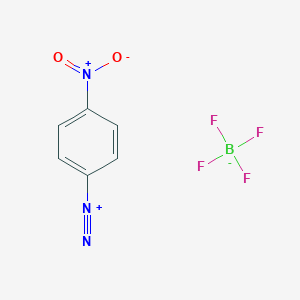
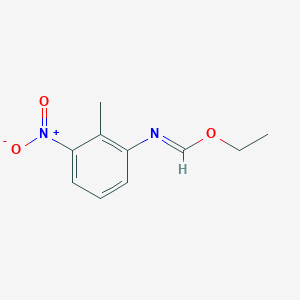
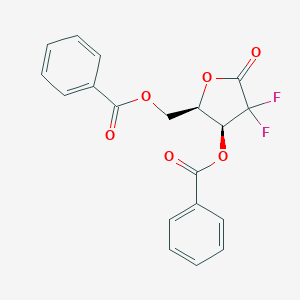
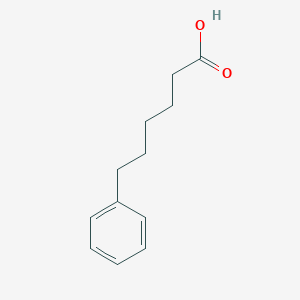

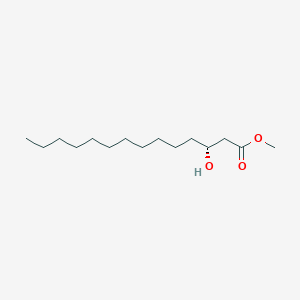
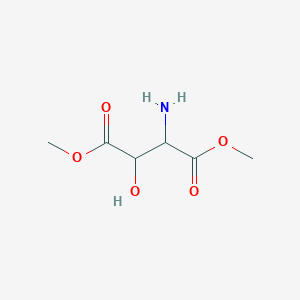
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)
